molecular formula C19H28Cl2FN3O2 B583740 N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt CAS No. 1346604-21-4

N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt

Cat. No. B583740
CAS RN: 1346604-21-4
M. Wt: 429.405
InChI Key: JRMXLKZWGMAABP-KYRNGWDOSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry or pharmaceutical research. It contains several functional groups, including an amide, a tertiary amine, and a fluorobenzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The piperidine ring provides a cyclic structure, the amide group introduces polarity, and the fluorobenzene ring contributes to the compound’s aromaticity .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The amide group could participate in hydrolysis or condensation reactions, the tertiary amine could undergo alkylation, and the fluorobenzene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Neurology: Epilepsy Research

Z944-d9, as a T-type calcium channel antagonist, has been studied for its potential in epilepsy treatment. In the amygdala kindling model of temporal lobe epilepsy (TLE), Z944-d9 showed promise in delaying the progression of seizures . This suggests its application in modifying disease progression in epilepsy, rather than just symptomatic treatment.

Pain Management: Analgesic Potential

Research indicates that Z944-d9 can reduce spinal excitability and pain hypersensitivity . It has been tested in models of persistent inflammatory pain, where it reversed mechanical allodynia. This points to its potential use as an analgesic in clinical settings for managing chronic pain conditions.

Pharmacology: Drug Development

Z944-d9’s selectivity and potency as a T-type calcium channel blocker make it a valuable compound in drug development . Its ability to modulate calcium channels with minimal side effects is crucial for developing safer and more effective therapeutic agents.

Neuroscience: Understanding Neuronal Excitability

The compound’s action on T-type calcium channels provides insights into the mechanisms of neuronal excitability . By blocking these channels, Z944-d9 helps in understanding how neuronal firing rates and patterns contribute to various neurological conditions.

Molecular Biology: Gene Expression Studies

The effects of Z944-d9 on gene expression, particularly the mRNA levels of T-type Ca²⁺ channels in the hippocampus and amygdala, have been investigated . This application is significant for research into the genetic factors that influence epilepsy and other neurological disorders.

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promise in interacting with a particular biological target, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

3-chloro-5-fluoro-N-[[1-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]methyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClFN3O2.ClH/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14;/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25);1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMXLKZWGMAABP-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747248
Record name 3-Chloro-5-fluoro-N-{[1-(2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}-2-oxoethyl)piperidin-4-yl]methyl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt

CAS RN

1346604-21-4
Record name 3-Chloro-5-fluoro-N-{[1-(2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}-2-oxoethyl)piperidin-4-yl]methyl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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